molecular formula C15H20N6O6 B13597116 3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

Cat. No.: B13597116
M. Wt: 380.36 g/mol
InChI Key: UGVMBOBBQWORBI-UHFFFAOYSA-N
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Description

3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including azido, ethoxy, amino, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps:

    Formation of the Azido Intermediate: The synthesis begins with the preparation of the azido intermediate. This is achieved by reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Coupling Reaction: The azido intermediate is then coupled with an amino acid derivative, such as N-Boc-piperidine-2,6-dione, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

    Deprotection and Cyclization: The Boc protecting group is removed using trifluoroacetic acid (TFA) in DCM, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the azido group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Triphenylphosphine, water, and organic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Conversion of the azido group to an amine.

    Substitution: Formation of iminophosphoranes or other substituted derivatives.

Scientific Research Applications

Chemistry

    Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

Biology

    Labeling and Imaging: The compound can be used to label biomolecules for imaging studies, aiding in the visualization of biological processes.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents due to its unique functional groups and reactivity.

Industry

    Polymer Synthesis: Utilized in the production of specialized polymers with applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione involves its ability to undergo various chemical reactions due to its functional groups. The azido group, in particular, is reactive and can participate in click chemistry reactions, forming stable triazole linkages. The compound’s reactivity with biological molecules allows it to interact with specific molecular targets, facilitating its use in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,5-dione: Similar in structure but with slight variations in the functional groups.

    2,6-Dioxopiperidine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione lies in its combination of azido, ethoxy, amino, and dioxo groups, which provide a wide range of reactivity and potential applications. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H20N6O6

Molecular Weight

380.36 g/mol

IUPAC Name

3-[3-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H20N6O6/c16-20-18-4-6-27-8-7-26-5-3-17-10-9-13(23)21(15(10)25)11-1-2-12(22)19-14(11)24/h9,11,17H,1-8H2,(H,19,22,24)

InChI Key

UGVMBOBBQWORBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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